molecular formula C17H13N3O4S B6529161 N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 946305-54-0

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6529161
CAS No.: 946305-54-0
M. Wt: 355.4 g/mol
InChI Key: CCQPLUIIFFKEKW-UHFFFAOYSA-N
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Description

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including benzofuran, thiazole, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The thiazole and oxazole rings are then introduced through subsequent reactions, often involving condensation and cyclization reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group on the benzofuran ring can be oxidized to a hydroxyl group.

  • Reduction: The thiazole and oxazole rings can be reduced under specific conditions.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxymethylbenzofuran derivatives.

  • Reduction: Formation of reduced thiazole and oxazole derivatives.

  • Substitution: Formation of various substituted benzofuran, thiazole, and oxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its interaction with various biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.

  • Thiazole derivatives: Compounds containing thiazole rings are known for their antimicrobial and anticancer properties.

  • Oxazole derivatives: Oxazole-containing compounds are used in various pharmaceutical applications.

Uniqueness: N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of benzofuran, thiazole, and oxazole rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-9-5-12(20-24-9)16(21)19-17-18-13(8-25-17)15-6-10-3-4-11(22-2)7-14(10)23-15/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPLUIIFFKEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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